![molecular formula C18H28N4O2S B6500435 7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 896677-39-7](/img/structure/B6500435.png)
7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the ring. The presence of the sulfanyl group (-SH) and the dione group (two carbonyl groups) could potentially give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, along with the various substituents, would give this compound a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfanyl and dione groups, as well as the pyrimidine ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the sulfanyl and dione groups could potentially influence these properties .Aplicaciones Científicas De Investigación
Antiviral Properties
“AKOS024592785” exhibits antiviral activity against specific viruses. Researchers have investigated its potential to inhibit viral replication, making it a promising candidate for antiviral drug development .
Anti-Inflammatory Effects
Studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, which could be relevant in various disease contexts, such as autoimmune disorders or chronic inflammatory conditions .
Cancer Research
In cancer research, “AKOS024592785” has drawn attention due to its potential as an anticancer agent. Researchers explore its effects on tumor growth, apoptosis, and metastasis. Further investigations are needed to understand its mechanisms and optimize its use in cancer therapy .
Neuroprotection
Emerging evidence suggests that “AKOS024592785” may have neuroprotective properties. Researchers investigate its ability to prevent neuronal damage, potentially benefiting conditions like neurodegenerative diseases or stroke .
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Antioxidants play a crucial role in maintaining overall health and preventing age-related diseases .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2,2-dimethylpropyl)-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-11(2)8-9-25-15-13-14(19-12(20-15)10-18(3,4)5)21(6)17(24)22(7)16(13)23/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJOMWWGXJTSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isopentylthio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6500363.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)
![4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B6500374.png)
![ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B6500379.png)
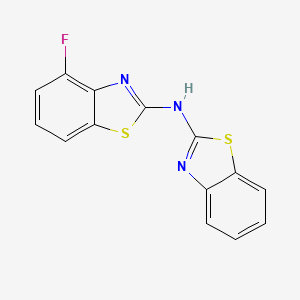

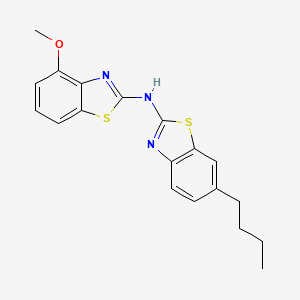
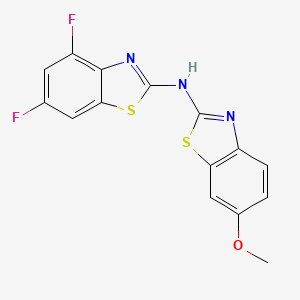
![N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B6500405.png)
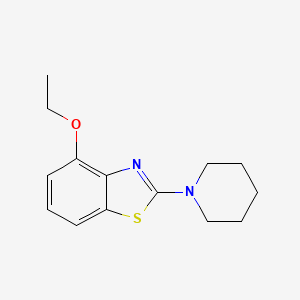
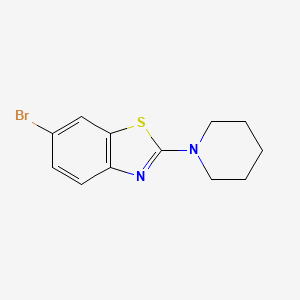
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500463.png)